molecular formula C22H20N4O3 B11131403 3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B11131403
M. Wt: 388.4 g/mol
InChI Key: MSQAGVDYLHYVER-UHFFFAOYSA-N
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Description

3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is of interest due to its unique structure, which combines elements of both beta-carbolines and benzodiazepines, potentially offering a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction may start with the preparation of the beta-carboline moiety, followed by its coupling with a benzodiazepine precursor. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener, more sustainable methods to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying receptor interactions and signaling pathways.

    Medicine: It may have potential therapeutic applications due to its psychoactive properties, including the treatment of anxiety and insomnia.

    Industry: It could be used in the development of new pharmaceuticals or as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione likely involves interaction with specific receptors in the central nervous system. Benzodiazepines typically act on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and producing a calming effect. The beta-carboline moiety may also interact with other receptors or pathways, potentially contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used to treat anxiety and seizures.

    Alprazolam: Another benzodiazepine commonly prescribed for anxiety and panic disorders.

    Harmine: A beta-carboline alkaloid with psychoactive properties.

Uniqueness

What sets 3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione apart is its combination of benzodiazepine and beta-carboline structures. This unique combination may offer a broader range of biological activities and potential therapeutic applications compared to compounds that contain only one of these moieties.

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

3-[2-oxo-2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C22H20N4O3/c27-20(11-18-22(29)24-17-8-4-2-6-15(17)21(28)25-18)26-10-9-14-13-5-1-3-7-16(13)23-19(14)12-26/h1-8,18,23H,9-12H2,(H,24,29)(H,25,28)

InChI Key

MSQAGVDYLHYVER-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CC4C(=O)NC5=CC=CC=C5C(=O)N4

Origin of Product

United States

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